N-Cyclohexanoyl-2-phenylglycine

説明

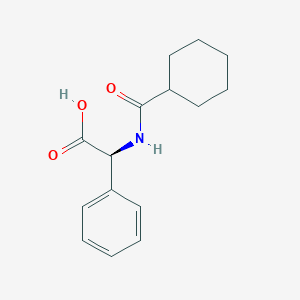

N-Cyclohexanoyl-2-phenylglycine is a synthetic organic compound characterized by a glycine backbone substituted with a phenyl group at the α-carbon and a cyclohexanoyl group at the nitrogen atom. This structure confers unique physicochemical properties, including solubility, stability, and reactivity, which make it relevant in pharmaceutical and chemical synthesis applications.

特性

CAS番号 |

28172-57-8 |

|---|---|

分子式 |

C15H19NO3 |

分子量 |

261.32 g/mol |

IUPAC名 |

(2S)-2-(cyclohexanecarbonylamino)-2-phenylacetic acid |

InChI |

InChI=1S/C15H19NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H,16,17)(H,18,19)/t13-/m0/s1 |

InChIキー |

UTGIMLSHGSMIJU-ZDUSSCGKSA-N |

SMILES |

C1CCC(CC1)C(=O)NC(C2=CC=CC=C2)C(=O)O |

異性体SMILES |

C1CCC(CC1)C(=O)N[C@@H](C2=CC=CC=C2)C(=O)O |

正規SMILES |

C1CCC(CC1)C(=O)NC(C2=CC=CC=C2)C(=O)O |

同義語 |

N-(cyclohexylcarbonyl)-2-phenylglycine N-cyclohexanoyl-2-phenylglycine |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) N-Cyclohexyl-2-oxo-2-phenylacetamide

This compound, synthesized via condensation of phenylglyoxylic acid with cyclohexylamine using DCC and 4-(dimethylamino)pyridine (DMAP), shares a similar N-cyclohexyl-substituted phenylglycine backbone but differs in the presence of a ketone group (oxo) instead of a carboxylic acid. The crystal structure reveals a torsion angle of −129.9° between carbonyl groups, leading to intermolecular N—H⋯O hydrogen bonds that form one-dimensional chains .

(b) Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid)

Benzilic acid (CAS 76-93-7) features a diphenyl-substituted hydroxyacetic acid structure. Unlike N-Cyclohexanoyl-2-phenylglycine, it lacks an amide linkage and instead incorporates a hydroxyl group, which increases its acidity (pKa ~3.0) and influences its application in organic synthesis as a chelating agent .

(c) Sodium N-Phenylglycinate

This sodium salt derivative (C8H9NO2·Na) highlights the impact of ionic functionalization. The carboxylate group enhances water solubility compared to the neutral carboxylic acid form, making it suitable for aqueous-phase reactions or pharmaceutical formulations. Similar salt forms of this compound could be explored to modulate bioavailability .

Table 1: Optimization of N-Cyclohexylation Reaction Conditions

| Entry | Yield (%) | Reducing Agent | Equiv. (Agent) | Equiv. (Substrate) |

|---|---|---|---|---|

| 1 | 96 | HCO2Na | 4 | 3 |

| 2 | >99 | HCO2Na | 6 | 3 |

| 5 | >99 | HCO2Na | 6 | 1.5 |

Physicochemical and Crystallographic Properties

- Crystal Packing: Hydrogen bonding patterns in N-substituted phenylglycine derivatives critically influence material properties. For example, N-Cyclohexyl-2-oxo-2-phenylacetamide’s one-dimensional chains contrast with the likely three-dimensional networks in this compound due to additional carboxylic acid hydrogen bonding.

- Solubility: The cyclohexanoyl group in this compound may reduce aqueous solubility compared to sodium N-phenylglycinate but improve lipid solubility for membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。